Dihydroergocristine Mesylate

Description

See also: Dihydroergocristine (has active moiety).

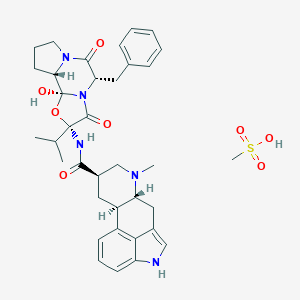

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXACGZWWVIDGR-SPZWACKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872322 | |

| Record name | Dihydroergocristine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24730-10-7 | |

| Record name | Dihydroergocristine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24730-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocristine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocristine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCRISTINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroergocristine Mesylate chemical structure and properties

An In-depth Technical Guide to Dihydroergocristine Mesylate

Introduction

This compound is a semi-synthetic derivative of the ergot alkaloid ergocristine, produced by the fungus Claviceps purpurea.[1][2] It is the methanesulfonic acid salt of dihydroergocristine.[3] As a member of the dihydrogenated ergot alkaloids, it is used in the treatment of cognitive disorders, age-related cognitive decline, and peripheral vascular diseases.[1][2][4] This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental considerations.

Chemical Structure and Properties

Dihydroergocristine is characterized by the ergoline tetracyclic skeleton, a foundational structure of ergot alkaloids.[5] The "dihydro" prefix indicates the saturation of the double bond between positions 9 and 10 of the ergoline ring.[4] It is structurally a 9,10alpha-dihydro derivative of ergotamine with an isopropyl sidechain at the 2' position.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C36H45N5O8S (Mesylate Salt)[3] C35H41N5O5 (Parent Compound)[6] |

| Molecular Weight | 707.8 g/mol (Mesylate Salt)[3] 611.74 g/mol (Parent Compound)[6] |

| CAS Number | 24730-10-7[7] |

| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid[3] |

| Water Solubility (Predicted) | 0.141 mg/mL[5][8] |

| logP (Predicted) | 3.56[5][8] |

| pKa (Predicted) | Strongest Acidic: 9.71 Strongest Basic: 8.39[8] |

| Purity | ≥98% (for research use)[7] |

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily acting on adrenergic, dopaminergic, and serotonergic systems.[1] Its therapeutic effects stem from its ability to modulate these neurotransmitter systems, leading to vasodilation and enhanced cognitive function.[1][2]

Receptor Interactions

The drug's mechanism involves a multifaceted interaction with various receptors, often acting as a partial agonist or antagonist.[9][10] This dual activity allows it to balance neurotransmitter levels that may be dysregulated in certain pathological conditions.[9]

| Receptor Family | Action |

| α-Adrenergic | Antagonist[1][3] |

| Dopaminergic (D2-like) | Partial Agonist/Antagonist[8][9] |

| Serotonergic (5-HT) | Antagonist[7][8] |

Pharmacokinetics

-

Absorption : Oral absorption is approximately 25%, with a significant first-pass metabolism.[4][8] Peak plasma concentrations are typically reached within a few hours of administration.[10]

-

Distribution : It has a large volume of distribution (52 L/kg) and is about 68% bound to plasma proteins.[8]

-

Metabolism : The liver is the primary site of metabolism, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme.[10] The major metabolite is 8'-hydroxy-dihydroergocristine.[4][8]

-

Excretion : The majority of the drug and its metabolites are eliminated via bile in the feces (over 85%), with only a small fraction (around 5%) excreted in the urine.[4][8]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with multiple receptor systems and downstream signaling cascades.

-

Vasodilation and Cerebral Blood Flow : By acting as an antagonist at alpha-adrenergic receptors located on the smooth muscle of blood vessels, the drug inhibits vasoconstriction.[1] This results in vasodilation, improved cerebral blood flow, and increased oxygen supply to the brain, which is beneficial for cerebrovascular insufficiency.[2]

-

Neuromodulation : Its activity at dopaminergic and serotonergic receptors in the central nervous system is believed to contribute to its nootropic effects, potentially improving mood, motivation, and cognitive processing.[1][2]

-

Alzheimer's Disease Research : In the context of Alzheimer's disease research, Dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides.[8][11]

Below are diagrams illustrating key signaling pathways influenced by Dihydroergocristine.

Experimental Protocols

Detailed, step-by-step experimental protocols are typically found within the supplementary materials of peer-reviewed scientific publications. The following provides a generalized workflow for characterizing the interaction of a compound like this compound with a target receptor, such as the γ-secretase enzyme.

Binding Affinity and Enzyme Inhibition Assays

-

Objective : To determine the binding affinity (Kd) and inhibitory concentration (IC50) of this compound on its target.

-

Methodologies :

-

Binding Assays : Radioligand binding assays are commonly used. This involves incubating the target protein (e.g., γ-secretase) with a radiolabeled ligand that is known to bind to it. The test compound (Dihydroergocristine) is added at various concentrations to compete with the radiolabeled ligand. The amount of bound radioactivity is measured to determine the compound's ability to displace the radioligand, from which the dissociation constant (Kd) can be calculated. A study found Dihydroergocristine binds to γ-secretase and Nicastrin with Kd values of 25.7 nM and 9.8 μM, respectively.[11]

-

Enzyme Inhibition Assays : To determine the IC50 value, an in vitro assay measuring the activity of the target enzyme is used. For γ-secretase, this could involve providing a synthetic substrate that becomes fluorescent upon cleavage. The reaction is run with varying concentrations of Dihydroergocristine, and the reduction in fluorescence is measured to determine the concentration at which the enzyme's activity is inhibited by 50%. One study reported an IC50 value of 25 μM for inhibiting γ-secretase activity in T100 cells.[11]

-

Conclusion

This compound is a pharmacologically complex agent with a well-established role in managing cognitive and vascular disorders.[1] Its multifaceted mechanism of action, centered on the modulation of adrenergic, dopaminergic, and serotonergic pathways, provides a basis for its therapeutic efficacy.[1][9] Ongoing research, particularly into its effects on pathways relevant to neurodegenerative diseases like Alzheimer's, highlights its potential for future therapeutic applications.[8][11][12] This guide provides core technical information to aid researchers and drug development professionals in understanding and further investigating this compound.

References

- 1. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]

- 2. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]

- 3. This compound | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dihydroergocristine [drugcentral.org]

- 7. scbt.com [scbt.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 10. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

Dihydroergocristine Mesylate CAS number and molecular weight

An In-depth Technical Guide to Dihydroergocristine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid derivative, has garnered significant interest in the scientific community for its multifaceted pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental physicochemical properties, its complex mechanisms of action, and detailed experimental protocols for its study. The primary aim is to equip researchers and drug development professionals with the critical information necessary to explore its therapeutic potential further. This compound is characterized by its interactions with a range of neurotransmitter systems, acting as a partial agonist/antagonist at dopaminergic and adrenergic receptors and as a serotonin receptor antagonist. Furthermore, it has been identified as a direct inhibitor of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This guide synthesizes the current understanding of its signaling pathways and provides practical methodologies for its investigation.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any experimental design. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 24730-10-7 | [1][2][3] |

| Molecular Weight | 707.84 g/mol | [2][3] |

| Molecular Formula | C₃₅H₄₁N₅O₅・CH₃SO₃H | [2][3] |

Mechanisms of Action

This compound exhibits a complex pharmacological profile by modulating multiple key signaling pathways. Its primary mechanisms of action include interactions with adrenergic and dopaminergic receptors, and inhibition of γ-secretase.

Adrenergic and Dopaminergic Receptor Modulation

This compound acts as a partial agonist at both adrenergic and dopaminergic receptors. This dual activity contributes to its effects on vascular tone and neurotransmission. The interaction with these G protein-coupled receptors (GPCRs) can be investigated through radioligand binding assays to determine binding affinity (Kd) and competition assays to assess the displacement of known ligands.

γ-Secretase Inhibition

A significant aspect of this compound's activity is its ability to directly inhibit γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. This inhibitory action reduces the production of Aβ, a key event in the pathology of Alzheimer's disease. The efficacy of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Target | Citations |

| γ-Secretase Binding (Kd) | 25.7 nM | γ-Secretase | [4] |

| Nicastrin Binding (Kd) | 9.8 µM | Nicastrin | [4] |

| γ-Secretase Inhibition (IC50) | 25 µM | T100 cells | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's biological activities.

Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors

This protocol is designed to determine the binding affinity of this compound to its target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]dihydroergocryptine for α-adrenergic receptors)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates (e.g., GF/C)

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell membranes expressing the target receptor.

-

In a 96-well plate, add cell membranes (typically 50-100 µg of protein per well).

-

For competition assays, add varying concentrations of this compound. For saturation binding, add varying concentrations of the radioligand.

-

Add a fixed concentration of the radioligand (for competition assays).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plates.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd or Ki values.

In Vitro γ-Secretase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of γ-secretase.

Materials:

-

Purified γ-secretase enzyme preparation

-

Recombinant C100-Flag substrate (a fragment of APP)

-

Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)

-

This compound

-

Known γ-secretase inhibitor (e.g., DAPT) as a positive control

-

Anti-Aβ antibodies (e.g., 6E10) and anti-Flag antibodies for detection

-

SDS-PAGE gels and Western blotting apparatus

-

ELISA plates and reader

Procedure:

-

Incubate the purified γ-secretase with the C100-Flag substrate in the assay buffer.

-

Add varying concentrations of this compound or the control inhibitor.

-

Incubate the reaction at 37°C for a set time (e.g., 4 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE on a Tricine gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with an anti-Aβ antibody (to detect the cleavage product) and an anti-Flag antibody (to detect the remaining substrate).

-

Alternatively, the amount of generated Aβ can be quantified using a specific ELISA.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Western Blot for APP-CTF Accumulation in Cells

This protocol assesses the effect of this compound on the processing of APP within a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the C-terminus of APP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting and imaging equipment

Procedure:

-

Culture HEK293 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against APP C-terminal fragments (APP-CTFs).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of APP-CTFs indicates inhibition of γ-secretase.

Signaling Pathways and Visualizations

The multifaceted nature of this compound's mechanism of action can be visualized through signaling pathway diagrams.

Dopamine D2 Receptor Signaling

Activation of the D2 dopamine receptor by this compound (as a partial agonist) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: this compound's partial agonism at the D2 receptor.

γ-Secretase Inhibition Workflow

The experimental workflow to determine the inhibitory effect of this compound on γ-secretase activity involves several key steps, from cell treatment to data analysis.

References

Dihydroergocristine Mesylate: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine Mesylate, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent utilized in the management of age-related cognitive decline and cerebrovascular insufficiencies. Its therapeutic effects are rooted in a multifaceted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of its interactions with key neuronal receptors, downstream signaling cascades, and the resulting neurophysiological effects. The document summarizes quantitative binding affinities, details common experimental protocols for its study, and presents visual diagrams of its signaling pathways and relevant experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action at Neuronal Receptors

This compound exerts its primary influence by modulating three critical neurotransmitter systems: the dopaminergic, serotonergic, and adrenergic systems. Unlike some of its counterparts in the ergoloid mesylates mixture, its action is not uniformly agonistic. It displays a complex profile of partial agonism and antagonism, which collectively contributes to its neurological effects.[1][2][3]

Dopaminergic System Modulation

Within the co-dergocrine (ergoloid mesylates) mixture, dihydroergocristine uniquely functions as an antagonist at both dopamine D1 and D2 receptors.[4] This is in contrast to the other components of the mixture, which act as agonists.[4] This antagonism modulates dopaminergic neurotransmission, which is crucial for functions including cognition, motivation, and motor control. The D1 and D2 receptors are G-protein coupled receptors (GPCRs) that mediate opposing effects on the second messenger cyclic adenosine monophosphate (cAMP).

Serotonergic System Antagonism

Dihydroergocristine acts as a non-competitive antagonist at serotonin (5-HT) receptors.[1][2][3] Its interaction with various 5-HT receptor subtypes, particularly within the 5-HT2 family, contributes to its modulation of mood, anxiety, and cognitive processes.[5] 5-HT2A receptors, for example, are coupled to the Gq protein, leading to the activation of the phospholipase C (PLC) pathway.

Adrenergic System Interaction

The compound exhibits a dual partial agonist/antagonist activity at alpha-adrenergic receptors.[1][2][3] Specifically, it has been shown to act as a competitive antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[6] This interaction is fundamental to its vasodilatory effects, which improve cerebral blood flow.[1] Alpha-1 receptors are typically coupled to Gq, while alpha-2 receptors are coupled to Gi.

Quantitative Data: Receptor Binding Affinities

Quantifying the binding affinity of a ligand for its receptor is crucial for understanding its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher affinity. While comprehensive binding data for Dihydroergocristine alone is limited, the following table includes available data and data for closely related ergot compounds to provide context.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Notes |

| Dopamine | ||||

| D1 | Dihydroergocristine | - | Rat Striatum | Acts as an antagonist, inhibiting cAMP formation.[4] |

| D2 | Dihydroergocristine | - | Rat Striatum | Acts as an antagonist.[4] |

| D2 | Dihydroergocryptine | ~8 | Bovine Caudate | For comparison; a related ergot alkaloid. |

| Serotonin | ||||

| 5-HT2 | Dihydroergocryptine | 9 | Rat Frontal Cortex | For comparison; Dihydroergocristine is a known 5-HT antagonist.[1][7] |

| Adrenergic | ||||

| Alpha-2 | Dihydroergocryptine | 1.78 - 2.8 | Steer Stalk Median Eminence | High affinity suggests this is a primary target. |

| Alpha | Dihydroergocryptine | 2.2 | Rat Liver Plasma Membrane | High affinity for alpha receptors. |

Note: Data for Dihydroergocristine is often presented as part of the ergoloid mixture (co-dergocrine). The distinct antagonistic action of Dihydroergocristine at dopamine receptors is a key differentiator from other components like dihydroergocornine and dihydroergokryptine, which are agonists.[4]

Intracellular Signaling Pathways

The binding of Dihydroergocristine to neuronal GPCRs initiates a cascade of intracellular events mediated by G-proteins and second messengers.

Dopamine Receptor Signaling (Antagonism)

-

D1 Receptor (Gs-coupled): As an antagonist, Dihydroergocristine blocks the binding of dopamine, preventing the activation of the Gs protein. This inhibits adenylyl cyclase, leading to a failure to increase intracellular cAMP levels.

-

D2 Receptor (Gi-coupled): By antagonizing the D2 receptor, Dihydroergocristine prevents the dopamine-induced activation of the Gi protein. This action blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP that would normally occur.

Adrenergic and Serotonergic Signaling

-

α1-Adrenergic & 5-HT2A Receptor (Gq-coupled) Antagonism: As an antagonist at these receptors, Dihydroergocristine blocks the activation of the Gq protein pathway. This prevents the activation of Phospholipase C (PLC), which in turn inhibits the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The result is a blockade of downstream events like intracellular calcium release and Protein Kinase C (PKC) activation.

-

α2-Adrenergic Receptor (Gi-coupled) Agonism: As an agonist at α2 receptors, it activates the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Experimental Protocols

The characterization of this compound's neuronal mechanism of action relies on a suite of established experimental techniques.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Dihydroergocristine for a specific neuronal receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled this compound (the competitor).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Dihydroergocristine. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of Dihydroergocristine that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Dihydroergocristine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid, is primarily utilized for the management of age-related cognitive decline and cerebrovascular insufficiencies. As a component of the ergoloid mesylates, its pharmacological activity is attributed to its complex interactions with dopaminergic, serotonergic, and adrenergic receptors. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Dihydroergocristine Mesylate, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of Dihydroergocristine and its primary active metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), have been characterized in human subjects. Following oral administration, Dihydroergocristine is rapidly absorbed, extensively metabolized, and primarily eliminated through biliary excretion.

Absorption

Dihydroergocristine is absorbed from the digestive tract, with studies indicating an absorption rate of approximately 25% of the administered oral dose.[1][2] Following the administration of a single 18 mg oral dose of this compound to healthy male volunteers, the peak plasma concentration (Cmax) of the parent drug was reached in approximately 0.46 hours.[3][4][5]

Distribution

Dihydroergocristine exhibits a large volume of distribution, reported to be 52 L/kg, indicating extensive tissue uptake.[1][2] The drug is also moderately bound to plasma proteins, with a binding proportion of around 68%.[2]

Metabolism

The metabolism of Dihydroergocristine is extensive, with an almost complete absence of the unchanged drug found in systemic circulation.[2] The primary metabolic pathway is hydroxylation in the liver to form the major active metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC).[1][2][3] In vitro studies with human liver microsomes and cell lines expressing single human cytochrome P450 enzymes have identified CYP3A4 as the primary isoform responsible for the metabolism of dihydro-ergot alkaloids.[6] This is consistent with findings for other ergot alkaloids, suggesting that CYP3A4 is the key enzyme in the biotransformation of Dihydroergocristine.[6]

The metabolic conversion to 8'-OH-DHEC is significant, with the metabolite reaching substantially higher plasma concentrations than the parent compound.[3][5]

Metabolic Pathway of Dihydroergocristine.

Excretion

The primary route of elimination for Dihydroergocristine and its metabolites is via the bile, accounting for over 85% of the eliminated dose.[1][2] Renal excretion plays a minor role, with only about 5% of the administered dose being eliminated in the urine.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Dihydroergocristine and its major metabolite, 8'-hydroxy-dihydroergocristine, following a single 18 mg oral dose of this compound in 12 healthy male volunteers.[3][4][5][7]

Table 1: Pharmacokinetic Parameters of Dihydroergocristine (DHEC)

| Parameter | Mean Value | Standard Deviation | Units |

| Cmax | 0.28 | 0.22 | µg/L |

| tmax | 0.46 | 0.26 | h |

| AUC(last) | 0.39 | 0.41 | µg/L*h |

| t1/2 | 3.50 | 2.27 | h |

Table 2: Pharmacokinetic Parameters of 8'-hydroxy-dihydroergocristine (8'-OH-DHEC)

| Parameter | Mean Value | Standard Deviation | Units |

| Cmax | 5.63 | 3.34 | µg/L |

| tmax | 1.04 | 0.66 | h |

| AUC(last) | 13.36 | 5.82 | µg/L*h |

| t1/2 | 3.90 | 1.07 | h |

Table 3: Other Pharmacokinetic Properties of Dihydroergocristine

| Parameter | Value | Units | Reference |

| Absorption | ~25 | % of oral dose | [1][2] |

| Volume of Distribution | 52 | L/kg | [1][2] |

| Plasma Protein Binding | ~68 | % | [2] |

| Biliary Excretion | >85 | % of eliminated dose | [1][2] |

| Urinary Excretion | ~5 | % of eliminated dose | [1][2] |

Bioavailability

The absolute bioavailability of Dihydroergocristine has not been definitively established in humans due to the lack of intravenous administration data. However, with an oral absorption of approximately 25% and extensive first-pass metabolism, the systemic bioavailability of the parent compound is expected to be low.[1][2] The therapeutic effect is likely mediated by both the parent drug and its more abundant active metabolite, 8'-OH-DHEC.

Experimental Protocols

Human Pharmacokinetic Study

The primary human pharmacokinetic data was obtained from a study involving 12 healthy male volunteers.[3][5][7]

-

Study Design: Single-dose, open-label study.

-

Dosage: A single oral dose of 18 mg this compound was administered in tablet form.[3][5]

-

Blood Sampling: Venous blood samples were collected at predefined time points post-administration. Plasma was separated and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of Dihydroergocristine and 8'-hydroxy-dihydroergocristine were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[3][5] Bromocriptine was used as the internal standard.[3][5] The limits of quantification were 10 pg/mL for DHEC and 20 pg/mL for 8'-OH-DHEC.[3][5]

References

- 1. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vitro identification of the cytochrome P450 isoform responsible for the metabolism of alpha-dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of dihydroergocristine and its major metabolite 8'-hydroxy-dihydroergocristine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroergocristine Mesylate: A Technical Guide on its Dopamine and Serotonin Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid, is a pharmacologically active compound with a complex interaction profile at dopamine and serotonin receptors. This technical guide provides an in-depth overview of its receptor activity, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. Dihydroergocristine mesylate exhibits a mixed partial agonist and antagonist profile at dopaminergic receptors and generally acts as an antagonist at serotonergic receptors.[1] Its activity at D2-like dopamine receptors is evidenced by its inhibition of cAMP accumulation and prolactin release.[2] This multifaceted receptor interaction underscores its potential for therapeutic applications targeting the central nervous system.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the binding affinity and functional activity of dihydroergocristine and related compounds at various dopamine and serotonin receptor subtypes.

Table 1: Dopamine Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| D1 | α-dihydroergocryptine | 35.4 | Human | Striatum | [3] |

| D2 | α-dihydroergocryptine | Not explicitly stated, but high affinity | Human | Striatum | [3] |

| D3 | α-dihydroergocryptine* | Not explicitly stated, but high affinity | Human | Striatum | [3] |

*Note: Data for α-dihydroergocryptine, a structurally similar ergot alkaloid, is provided as a proxy due to the limited availability of specific Ki values for dihydroergocristine.

Table 2: Dopamine Receptor Functional Activity

| Receptor Subtype | Activity | Assay | Effect | Reference |

| D1 | Antagonist | Functional Response | Antagonizes D1 receptor-mediated effects | [4] |

| D2-like | Agonist/Partial Agonist | cAMP Accumulation / Prolactin Release | Inhibits cAMP accumulation and prolactin release | [2] |

| D2 | Antagonist | Functional Response | Antagonizes D2 receptor-mediated effects | [4] |

Table 3: Serotonin Receptor Functional Activity

| Receptor Family | Activity | Note | Reference |

| Serotonin Receptors | Antagonist | Described as a noncompetitive antagonist | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of compounds like dihydroergocristine with dopamine and serotonin receptors.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for dopamine and serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.[4] This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes, which are then washed and resuspended.

-

Assay Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound).[4]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, commonly by rapid filtration through a glass fiber filter.[5]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[4]

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor by measuring a biological response downstream of receptor activation.

This assay is suitable for receptors that couple to Gs or Gi proteins, which stimulate or inhibit the production of cyclic AMP (cAMP), respectively.[6]

Objective: To determine the effect of this compound on cAMP levels mediated by dopamine and serotonin receptors.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET)-based biosensors.[6][7]

-

Data Analysis: The results are analyzed to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Workflow for a cAMP Assay

cAMP Functional Assay Workflow

This assay is used for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[8]

Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by serotonin receptors (e.g., 5-HT2 family).

General Protocol:

-

Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye.[9]

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[9]

-

Data Analysis: The data is used to generate dose-response curves and determine EC50 or IC50 values.

Workflow for a Calcium Flux Assay

Calcium Flux Assay Workflow

Signaling Pathways

This compound's interaction with dopamine and serotonin receptors triggers distinct intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to different G proteins and have opposing effects on adenylyl cyclase.[10]

-

D1-like Receptors (Gs-coupled): Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.

-

D2-like Receptors (Gi-coupled): Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[10] Dihydroergocristine's inhibitory effect on cAMP accumulation suggests it acts as an agonist or partial agonist at these receptors.[2]

Dopamine Receptor Signaling Pathways

Dopamine Receptor Signaling

Serotonin Receptor Signaling

Serotonin receptors are a diverse group of receptors that couple to various G proteins. Dihydroergocristine generally acts as an antagonist at these receptors.

-

5-HT1 Family (Gi-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.

-

5-HT2 Family (Gq-coupled): Activation of these receptors stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).[11]

-

5-HT4, 5-HT6, 5-HT7 Families (Gs-coupled): These receptors stimulate adenylyl cyclase, increasing cAMP levels.

Serotonin Receptor Signaling Pathways

Serotonin Receptor Signaling

Conclusion

This compound demonstrates a complex pharmacological profile characterized by a dual partial agonist/antagonist activity at dopamine receptors and an antagonist activity at serotonin receptors. Its ability to modulate both the dopaminergic and serotonergic systems highlights its potential for therapeutic intervention in a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate its binding affinities and functional activities at a wider range of receptor subtypes and to explore the detailed downstream signaling consequences of these interactions. The experimental frameworks and signaling pathway diagrams provided in this guide offer a foundational understanding for future investigations into this multifaceted compound.

References

- 1. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydroergocristine in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Semi-Synthetic Production of Dihydroergocristine Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthetic production of Dihydroergocristine Mesylate, an ergot alkaloid derivative with applications in the management of cognitive impairment and cerebrovascular insufficiency. The document details the chemical synthesis, including experimental protocols, and presents quantitative data in a structured format. Visual diagrams of the production workflow are also provided to enhance understanding of the process.

Introduction

Dihydroergocristine is a semi-synthetic derivative of the natural ergot alkaloid ergocristine, which is produced by the fungus Claviceps purpurea.[1][2] The semi-synthetic process involves the catalytic hydrogenation of the 9,10-double bond in the lysergic acid moiety of ergocristine to yield dihydroergocristine.[3] This is followed by the formation of the methanesulfonate (mesylate) salt to produce the active pharmaceutical ingredient (API), this compound. This guide will elaborate on the key steps of this manufacturing process, from the purification of the starting material to the synthesis and purification of the final product.

Production Workflow

The semi-synthetic production of this compound can be broken down into three main stages:

-

Purification of Ergocristine: The process begins with the extraction and purification of ergocristine from a crude mixture of ergot alkaloids.

-

Catalytic Hydrogenation: The purified ergocristine undergoes catalytic hydrogenation to form dihydroergocristine.

-

Mesylate Salt Formation and Purification: The dihydroergocristine base is then converted to its mesylate salt, followed by purification to yield the final API.

A logical diagram of this workflow is presented below.

Experimental Protocols

This section provides detailed methodologies for the key stages in the production of this compound.

Purification of Ergocristine from Crude Ergot Alkaloid Mixture

The starting material, ergocristine, is typically sourced from extracts of Claviceps purpurea. A purification process is necessary to isolate ergocristine from other ergot alkaloids.

Protocol:

-

Liberation of the Base: The crude ergocristine, often in a salt form such as the dihydrogen phosphate, is treated with a base to liberate the free ergocristine base. For instance, 23.5 g of ergocristinium dihydrogen phosphate can be stirred in 120 ml of acetone, and ammonia gas is introduced until the mixture reaches a pH of 10-11.[3]

-

Initial Crystallization: The reaction mixture is stirred at room temperature for approximately one hour and then concentrated. Upon cooling to 0-4°C for four hours, the ergocristine base co-precipitates with inorganic salts.[3]

-

Recrystallization: The resulting crystalline solid (approximately 20.0 g) is further purified by recrystallization from a suitable solvent such as boiling ethyl acetate (60 ml). The mixture is cooled to 0-4°C for 10 hours to yield a more purified crystalline base of ergocristine.[3]

-

Removal of Inorganic Salts: The purified ergocristine base is dissolved in a solvent mixture, such as dioxane and methanol (1:1), and the insoluble inorganic salts are removed by filtration.[3]

Catalytic Hydrogenation of Ergocristine

The purified ergocristine is then subjected to catalytic hydrogenation to reduce the 9,10-double bond of the lysergic acid moiety.

Protocol:

-

Reaction Setup: 18.3 g of the purified crystalline ergocristine is slurried in 200 ml of a 1:1 (v/v) mixture of dioxane and ethanol.[3]

-

Catalyst Addition: A suitable hydrogenation catalyst is added to the mixture. Common catalysts for this type of reaction include palladium on carbon (Pd/C) or Raney nickel.[4][5][6][7] The choice of catalyst can influence the reaction conditions and selectivity.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation. While specific conditions can vary, this typically involves stirring the mixture under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.

-

Work-up: After the reaction, the catalyst is removed by filtration. The solution is then decolorized, for example, with activated carbon (carboraffin), and concentrated.[3]

-

Crystallization: The concentrated solution is cooled to approximately 10°C for four hours to induce crystallization of the dihydroergocristine base. The crystalline product is then collected by filtration.[3]

Formation and Purification of this compound

The final step is the conversion of the dihydroergocristine base to its mesylate salt, which often improves its stability and bioavailability.

Protocol:

-

Salt Formation: The purified dihydroergocristine base is dissolved in a suitable organic solvent. An equimolar amount of methanesulfonic acid is then added, typically as a solution in the same or a miscible solvent, while stirring.[8]

-

Precipitation/Crystallization: The this compound salt, being less soluble in the reaction solvent, will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Isolation and Purification: The precipitated this compound is collected by filtration. It can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity of ≥98%.[1]

-

Drying: The final product is dried under vacuum to remove any residual solvents.

Quantitative Data

The following tables summarize the quantitative data associated with the semi-synthetic production of this compound.

| Table 1: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₃₅H₄₁N₅O₅・CH₃SO₃H |

| Molecular Weight | 707.84 g/mol [1] |

| Purity (API) | ≥98%[1] |

| Appearance | White to off-white powder or crystals[9] |

| Solubility | Soluble in DMSO (25mM)[10] |

| Table 2: Process Parameters and Yields | |

| Process Step | Parameter |

| Purification of Ergocristine | |

| Starting Material | Ergocristinium Dihydrogen Phosphate |

| Yield of crude crystalline base | Approx. 85% (20.0 g from 23.5 g)[3] |

| Catalytic Hydrogenation | |

| Starting Material | Purified Ergocristine |

| Yield of Dihydroergocristine Base | Approx. 72% (13.2 g from 18.3 g)[3] |

| Mesylate Salt Formation | |

| Reagent | Methanesulfonic Acid |

| Expected Yield | >90% (typical for salt formation) |

| Overall Process | |

| Estimated Overall Yield | Approx. 55-60% |

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, various analytical methods are employed throughout the manufacturing process.

| Table 3: Analytical Methods for Quality Control | |

| Analysis | Method |

| Purity and Impurity Profiling | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.[11][12] |

| Identification | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[13] |

| Residual Solvents | Gas Chromatography (GC) |

| Moisture Content | Karl Fischer Titration |

A validated RP-HPLC method for the simultaneous determination of this compound in pharmaceutical preparations has been reported with the following parameters: a BDS Hypersil C8 column, a mobile phase of ammonium acetate solution, acetonitrile, and methanol adjusted to pH 3.5, with UV detection at 220 nm.[12]

Signaling Pathways and Mechanism of Action

While this guide focuses on the production of this compound, it is important for drug development professionals to understand its mechanism of action. This compound acts as a partial agonist at adrenergic and dopaminergic receptors and as a 5-HT antagonist.[10] Its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems and improve cerebral blood flow.

The diagram below illustrates the key signaling pathways influenced by this compound.

Conclusion

The semi-synthetic production of this compound is a well-established process that begins with the purification of the natural ergot alkaloid, ergocristine. The key synthetic step is the catalytic hydrogenation of ergocristine to dihydroergocristine, followed by the formation of the mesylate salt. Strict quality control throughout the process, utilizing analytical techniques such as HPLC, is crucial to ensure the purity and potency of the final active pharmaceutical ingredient. This technical guide provides a foundational understanding of the core processes involved, which can be further optimized and scaled for industrial production.

References

- 1. scbt.com [scbt.com]

- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CS227996B1 - Preparation of pure forms of ergocristine dihydroergocristine and their therapeutic suitable addition salts - Google Patents [patents.google.com]

- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 8. JPS585167B2 - Stable pharmaceutical compositions of ergot alkaloids - Google Patents [patents.google.com]

- 9. Dihydroergocristine methanesulfonate, Thermo Scientific Chemicals 200 mg | Buy Online [thermofisher.com]

- 10. Dihydroergocristine | Non selective 5-HT antagonist | Hello Bio [hellobio.com]

- 11. High-Performance Liquid Chromatographic Determination of Dihydroergocristine in a Pharmaceutical Formulation with Fluorescence Detection [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

An In-Depth Technical Guide to the α-Adrenergic Receptor Antagonism of Dihydroergocristine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid, exhibits a complex pharmacological profile characterized by its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the antagonistic properties of Dihydroergocristine Mesylate at α-adrenergic receptors. It consolidates available quantitative data on its binding affinities and functional activities, details the experimental protocols used for their determination, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development, offering insights into the nuanced mechanism of action of this compound.

Introduction

Dihydroergocristine is a dihydrogenated derivative of the ergot alkaloid ergocristine. As part of the ergoloid mesylates, it has been investigated for various therapeutic applications. Its mechanism of action is multifaceted, involving interactions with dopaminergic and serotonergic receptors in addition to its significant activity at adrenergic receptors.[1][2] This guide focuses specifically on its interaction with α-adrenergic receptors, where it paradoxically functions as both an antagonist at postsynaptic α₁-receptors and a partial agonist at presynaptic α₂-receptors.[3][4][5][6] This dual activity underscores the complexity of its pharmacological effects and necessitates a detailed understanding for targeted drug development.

Quantitative Pharmacological Data

The interaction of this compound with α-adrenergic receptors has been quantified through various functional assays. The following tables summarize the key parameters that define its antagonist and partial agonist activities.

Table 1: α₁-Adrenergic Receptor Antagonist Activity of Dihydroergocristine

| Agonist | Preparation | Parameter | Value | Reference |

| Noradrenaline | Rat Isolated Vas Deferens (Postsynaptic) | pA₂ | 7.78 | [3] |

| Phenylephrine | Rat Isolated Vas Deferens (Postsynaptic) | pA₂ | 7.76 | [3] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, indicating its potency as a competitive antagonist.

Table 2: α₂-Adrenergic Receptor Partial Agonist Activity of Dihydroergocristine

| Parameter | Preparation | Value | Reference |

| pD₂ | Rat Isolated Vas Deferens (Presynaptic) | 5.70 | [3] |

The pD₂ value is the negative logarithm of the EC₅₀ value, representing the molar concentration of an agonist that produces 50% of the maximal response. For a partial agonist, this reflects its potency in eliciting a submaximal response.

Signaling Pathways

This compound exerts its effects by modulating the canonical signaling pathways associated with α₁ and α₂-adrenergic receptors.

Antagonism of α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gₐ proteins. Upon activation by an agonist like norepinephrine, Gₐ activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction. Dihydroergocristine, by acting as a competitive antagonist at these receptors, prevents the binding of endogenous agonists and thereby inhibits this signaling cascade.

References

- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Action of dihydroergocristine at pre- and postsynaptic alpha-adrenoceptors in the rat isolated vas deferens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of a wide array of ergolines at functional alpha1-adrenoceptor subtypes | Semantic Scholar [semanticscholar.org]

- 5. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Dihydroergocristine Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine mesylate, a semi-synthetic derivative of the ergot alkaloid ergocristine, has a rich and complex history intertwined with the pioneering age of pharmaceutical chemistry. As a key component of the ergoloid mesylates mixture, commercially known as Hydergine®, it has been a subject of scientific inquiry for decades, primarily for its therapeutic potential in cognitive and cerebrovascular disorders. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, pharmacological characterization, and the evolution of our understanding of its mechanism of action.

Discovery and Initial Synthesis

The journey of Dihydroergocristine begins with the broader exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. In the mid-20th century, researchers at Sandoz (now Novartis) in Basel, Switzerland, led by the renowned chemist Dr. Albert Hofmann, were investigating the therapeutic potential of these complex molecules. The primary goal was to modify the natural ergot alkaloids to enhance their therapeutic properties while reducing their toxic and vasoconstrictive side effects.

The key innovation that led to the development of Dihydroergocristine was the process of catalytic hydrogenation. By selectively reducing the double bond in the lysergic acid moiety of the parent ergot alkaloid, ergocristine, Hofmann and his team were able to create a new class of compounds with a distinct pharmacological profile. This process yielded Dihydroergocristine, which, along with Dihydroergocornine and Dihydroergocryptine, became a constituent of the ergoloid mesylates mixture. This mixture was first granted FDA approval on November 5, 1953, marking a significant milestone in the therapeutic application of modified ergot alkaloids.[1]

Synthesis Protocol

While the precise, proprietary industrial synthesis protocols from the 1940s and 1950s are not fully public, the general chemical principles are well-understood. The synthesis of Dihydroergocristine involves the catalytic hydrogenation of ergocristine.

Experimental Protocol: Catalytic Hydrogenation of Ergocristine (General Method)

-

Starting Material: Ergocristine, typically extracted and purified from cultures of Claviceps purpurea.

-

Catalyst: A noble metal catalyst, such as Palladium on charcoal (Pd/C) or a Raney nickel catalyst, is employed.

-

Solvent: A suitable organic solvent, such as ethanol or acetic acid, is used to dissolve the ergocristine.

-

Reaction Conditions: The reaction is carried out in a high-pressure hydrogenation apparatus. The vessel is charged with the ergocristine solution and the catalyst. Hydrogen gas is then introduced at a specific pressure and temperature. The reaction is monitored until the uptake of hydrogen ceases, indicating the saturation of the C9-C10 double bond in the lysergic acid nucleus.

-

Purification: Following the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting Dihydroergocristine is purified through recrystallization or chromatographic techniques to yield a crystalline solid.

-

Salt Formation: To improve its stability and solubility for pharmaceutical use, the purified Dihydroergocristine is reacted with methanesulfonic acid to form this compound.

Pharmacological Characterization and Mechanism of Action

Early pharmacological studies focused on the vascular effects of Dihydroergocristine, demonstrating its ability to increase cerebral blood flow.[2] This was initially believed to be its primary mechanism of action for treating cerebrovascular insufficiency. However, subsequent research revealed a much more complex and multifaceted pharmacological profile.

Dihydroergocristine is now understood to interact with multiple neurotransmitter receptor systems in the central nervous system, exhibiting a complex pattern of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[2][3]

Receptor Binding Affinity

The affinity of Dihydroergocristine for various receptor subtypes has been characterized over the years through radioligand binding assays. The following tables summarize some of the reported binding affinities (Ki or Kd values) from various studies. It is important to note that values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line, and the assay methodology.

Table 1: Adrenergic Receptor Binding Affinities of Dihydroergocristine

| Receptor Subtype | Reported Ki/Kd (nM) | Radioligand | Tissue/Cell Line | Reference |

| α1-adrenergic | Competitive blocker | N/A | Pithed rats | [4] |

| α2-adrenergic | Agonist | N/A | Pithed rats | [4] |

Table 2: Dopaminergic Receptor Binding Affinities of Dihydroergocristine

| Receptor Subtype | Reported Ki/Kd (nM) | Radioligand | Tissue/Cell Line | Reference |

| D1 | Antagonist | [3H]SCH 23390 | Rat Striatum | [5] |

| D2 | Antagonist | [3H]Spiperone | Rat Striatum | [5] |

| D3 | Data not consistently available | N/A | N/A |

Table 3: Serotonergic Receptor Binding Affinities of Dihydroergocristine

| Receptor Subtype | Reported Ki/Kd (nM) | Radioligand | Tissue/Cell Line | Reference |

| 5-HT1A | Partial Agonist/Antagonist | Data not consistently available | N/A | [6] |

| 5-HT2A | Antagonist | Data not consistently available | N/A | [2] |

Experimental Protocols for Pharmacological Characterization

The determination of receptor binding affinities was a pivotal step in understanding the mechanism of action of Dihydroergocristine. The following outlines a general protocol for a competitive radioligand binding assay, a technique widely used during the period of its extensive characterization.

-

Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin and adrenergic receptors) is homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors) with high affinity and specificity for the target receptor is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Early investigations into the effects of Dihydroergocristine on cerebral circulation often employed the 133Xenon clearance technique.

-

Administration of Tracer: A bolus of the inert, radioactive gas 133Xenon, dissolved in a saline solution, is injected into the internal carotid artery of the experimental animal (e.g., a rat).

-

Detection: A scintillation detector placed over the cranium measures the rate at which the 133Xenon is "washed out" of the brain tissue by the blood flow.

-

Data Analysis: The clearance curve, representing the decrease in radioactivity over time, is analyzed to calculate the cerebral blood flow (CBF) in milliliters per 100 grams of brain tissue per minute.

-

Drug Effect Measurement: CBF is measured before and after the administration of this compound to determine its effect on cerebral perfusion.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the principal signaling pathways modulated by Dihydroergocristine.

Adrenergic Receptor Signaling

Dihydroergocristine acts as a competitive antagonist at α1-adrenergic receptors and an agonist at α2-adrenergic receptors.

Caption: Dihydroergocristine's dual action on adrenergic receptors.

Dopaminergic Receptor Signaling

Dihydroergocristine exhibits antagonistic properties at both D1-like and D2-like dopamine receptors.

Caption: Antagonistic effects of Dihydroergocristine on dopamine receptors.

Serotonergic Receptor Signaling

Dihydroergocristine acts as an antagonist at 5-HT2A receptors, which are primarily Gq-coupled.

Caption: Dihydroergocristine's antagonism of the 5-HT2A receptor pathway.

Evolution of Therapeutic Indications and Modern Research

Initially indicated for cerebrovascular insufficiency and symptoms of age-related cognitive decline, the therapeutic applications of this compound have been re-evaluated over time. While its efficacy in dementia has been a subject of debate, its complex pharmacology continues to attract research interest.

More recently, Dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[7] A surface plasmon resonance assay demonstrated that Dihydroergocristine binds directly to γ-secretase with a Kd of 25.7 nM.[7] This discovery has opened new avenues for research into its potential as a disease-modifying agent in Alzheimer's disease.

Conclusion

From its origins in the systematic modification of natural ergot alkaloids by Albert Hofmann and his team at Sandoz, this compound has had a long and evolving history in pharmacology. Initially valued for its vasodilatory effects on cerebral circulation, our understanding has deepened to reveal a complex interplay with multiple neurotransmitter systems. The continued exploration of its mechanism of action, particularly its more recently discovered role as a γ-secretase inhibitor, ensures that this compound will remain a subject of scientific interest for years to come, potentially leading to novel therapeutic applications in neurodegenerative diseases. This technical guide serves as a testament to the enduring legacy of this fascinating molecule and the scientific journey to unravel its complexities.

References

- 1. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]

- 5. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Early in vitro studies on Dihydroergocristine Mesylate

An In-Depth Technical Guide to Early In Vitro Studies of Dihydroergocristine Mesylate

Introduction

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid, is a component of the FDA-approved drug ergoloid mesylates (Hydergine)[1]. It has been utilized in the treatment of conditions such as dementia and hypertension[1]. Early research has identified its multifaceted mechanism of action, involving interactions with various receptor systems and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the molecular pharmacology of this compound. The focus is on its receptor interactions, effects on cancer cells, and its role as a γ-secretase inhibitor in the context of Alzheimer's disease research.

Mechanism of Action

In vitro studies have revealed that this compound possesses a complex pharmacological profile, acting as a modulator of several key receptor systems. Its mechanism appears to be a combination of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors[2][3]. This dual activity allows it to fine-tune neurotransmitter signaling. Specifically, it has been shown to act as an antagonist at alpha-adrenergic receptors, which contributes to vasodilation by inhibiting the activation of these receptors in the smooth muscle of blood vessels[4]. The drug also exhibits agonist activity at certain dopaminergic and serotonergic receptors[5][6].

More recently, studies have delved into its potential in oncology and neurodegenerative diseases. In chemoresistant prostate cancer cells, DHEC has been shown to induce cell cycle arrest and apoptosis[7][8]. Furthermore, in studies related to Alzheimer's disease, DHEC was identified as a direct inhibitor of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides[1][2][9].

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies on Dihydroergocristine and related compounds.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| Dihydroergocristine | γ-secretase | Surface Plasmon Resonance | 25.7 | Kd (nM) | [1][9] |

| Dihydroergocristine | Nicastrin (γ-secretase subunit) | Surface Plasmon Resonance | 9.8 | Kd (μM) | [1][9] |

| Dihydroergotamine* | Dopamine D2 | Radioligand Binding | 0.47 | IC50 (nM) | [10] |

| Dihydroergotamine* | Serotonin 5-HT1B | Radioligand Binding | 0.58 | IC50 (nM) | [10] |

| Dihydroergotamine* | α-adrenergic2B | Radioligand Binding | 2.8 | IC50 (nM) | [10] |

| Ergocristine** | Serotonin 5-HT2A | Molecular Docking | -9.7 | kcal/mol | [11][12] |

| Ergocristine** | α2A Adrenergic | Molecular Docking | -8.7 | kcal/mol | [11][12] |

*Data for the closely related compound Dihydroergotamine (DHE) is included for context on ergot alkaloid receptor pharmacology. **Data for the parent compound Ergocristine is included from an in silico study.

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Condition | Value | Unit | Reference |

|---|---|---|---|---|---|

| Dihydroergocristine | C4-2B-TaxR | Docetaxel-Resistant Prostate Cancer | 11.25 | IC50 (μM) | [7] |

| Dihydroergocristine | C4-2B | Prostate Cancer | >80 | IC50 (μM) | [7] |

| Dihydroergocristine | KB-V-1 | Vinblastine-Resistant HeLa Derivative | 17.19 | IC50 (μM) |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

Cell Culture and Viability Assays

-

Cell Lines: Chemoresistant prostate cancer cell lines (e.g., C4-2B-TaxR) and their parental lines (e.g., C4-2B) are cultured in appropriate media. For Alzheimer's studies, HEK293 cells are commonly used[7][9].

-

Culture Conditions: Cells are maintained in a standard incubator at 37°C with 5% CO2. For metabolism studies, cells like HT-29 or RPTEC may be used[13].

-

Viability Assay: Cell viability is determined using a colorimetric assay (e.g., MTS or MTT assay). Cells are seeded in 96-well plates, treated with varying concentrations of Dihydroergocristine for a specified period (e.g., 48 hours), and then the assay is performed according to the manufacturer's instructions[7][8].

Cell Cycle Analysis

-

Method: Flow cytometry is used to analyze the cell cycle distribution[7][8].

-

Protocol:

-

Cells are treated with Dihydroergocristine at various concentrations for a set time (e.g., 48 hours).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide.

-